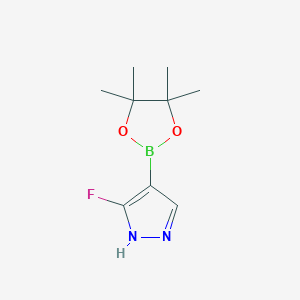
3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a synthetic organic compound that has been used in a variety of scientific applications. It is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms in its ring structure. In addition, the compound contains a fluorine atom, which gives it unique properties. This compound has been studied for its potential applications in medicinal chemistry, drug design, and materials science.
Scientific Research Applications
Synthesis and Characterization
Synthesis as an Organic Intermediate : This compound is synthesized as an organic intermediate with pyrazole heterocycle and borate functional group. The compound's structure is confirmed by various spectroscopic methods and X-ray diffraction. Density functional theory (DFT) calculations validate the molecular structure, indicating its utility in chemical synthesis (Yang et al., 2021).
Molecular Structure and Spectroscopic Analysis : Synthesis of this compound involves nucleophilic substitution reactions, with its structure confirmed through FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. DFT calculations are used for further validation, revealing insights into molecular structure characteristics and conformations (Huang et al., 2021).
Molecular Electronics and Luminescence
Use in Luminescent Polymers : The compound is utilized in the synthesis of deeply colored polymers with isoDPP units in the main chain. These polymers demonstrate significant molecular weights and solubility in common organic solvents, indicating potential applications in molecular electronics (Welterlich et al., 2012).
Fluorene Copolymers and Luminescent Properties : It plays a role in the synthesis of fluorene copolymers, showing applications in luminescent properties. These copolymers exhibit absorption peaks at specific wavelengths, with photoluminescence spectra displaying emissions from both the main chain and specific units, hinting at applications in photonic devices (Cheon et al., 2005).
Antimicrobial Studies
Synthesis and Antimicrobial Activity : Research shows the synthesis of this compound with variations leading to significant antibacterial and antifungal activities. This highlights its potential use in developing new antimicrobial agents (Gadakh et al., 2010).
Molecular Modeling in Antimicrobial Studies : The compound's derivatives have been studied for antimicrobial properties, with some showing promising results. Molecular modeling studies are used to understand the pharmacological interactions, indicating its relevance in drug development (Menozzi et al., 2004).
properties
IUPAC Name |
5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BFN2O2/c1-8(2)9(3,4)15-10(14-8)6-5-12-13-7(6)11/h5H,1-4H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFLRCCNGTZOCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(NN=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl spiro[1,3-dioxolane-2,5'-1,4,6,7-tetrahydroindazole]-3'-carboxylate](/img/structure/B6292705.png)
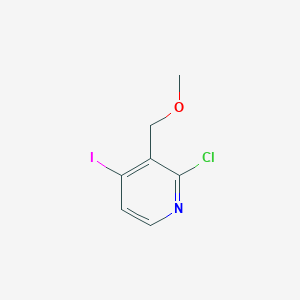
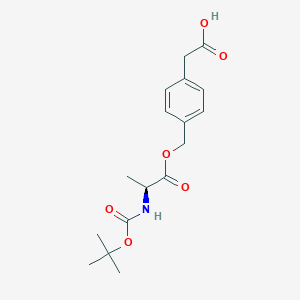
![3-[2'-(Perfluoropropoxy)-1',1',2'-trifluoroethoxy]vinylbenzene; 97%](/img/structure/B6292744.png)
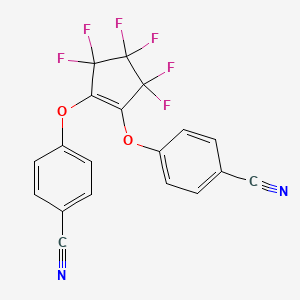
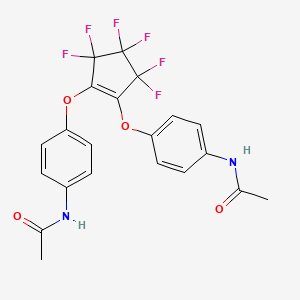
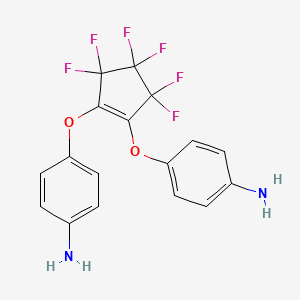
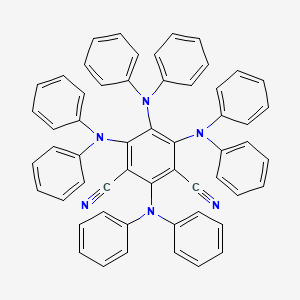
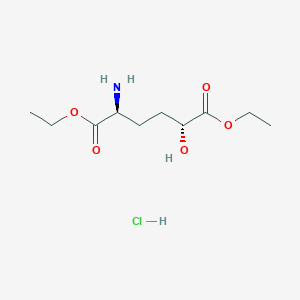
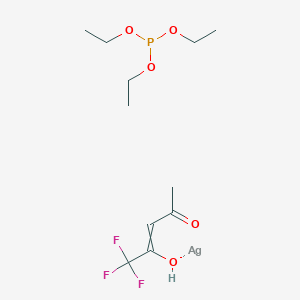
![Dichloro{(R)-2,2'-bis[bis(4-methylphenyl)]-1,1'-binaphthyl}[(1R,2R)-2-amino-1-phenylpropyldiphenylphosphine]ruthenium(II),97%](/img/structure/B6292790.png)
![(5aS,6R,9S,9aR)-5a,6,7,8,9,9a-Hexahydro-6,11,11-trimethyl-2-(2,4,6-trimethylphenyl)-6,9-methano-4H-[1,2,4]triazolo[3,4-c][1,4]benzoxazinium tetrafluoroborate](/img/structure/B6292792.png)
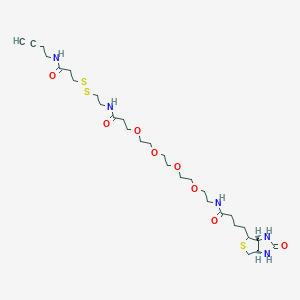
![Tris[di(4-acetoxybenzylidene)acetone]dipalladium(0) di(4-acetoxybenzylidene)acetone adduct, 97%](/img/structure/B6292802.png)